1-(6-Bromo-5-methylpyridin-3-yl)ethanol
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Overview
Description
1-(6-Bromo-5-methylpyridin-3-yl)ethanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of pyridine, featuring a bromine atom and a methyl group attached to the pyridine ring, along with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-5-methylpyridin-3-yl)ethanol can be synthesized through several methods. One common approach involves the bromination of 5-methylpyridin-3-ylmethanol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-5-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 6-Bromo-5-methylpyridine-3-carboxylic acid.
Reduction: 1-(5-Methylpyridin-3-yl)ethanol.
Substitution: 1-(6-Methoxy-5-methylpyridin-3-yl)ethanol.
Scientific Research Applications
1-(6-Bromo-5-methylpyridin-3-yl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-5-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The bromine atom and ethanol group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Bromopyridin-3-yl)ethanol: Similar structure but lacks the methyl group.
1-(5-Methylpyridin-3-yl)ethanol: Similar structure but lacks the bromine atom.
1-(6-Chloro-5-methylpyridin-3-yl)ethanol: Similar structure with a chlorine atom instead of bromine.
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
1-(6-bromo-5-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10BrNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4,6,11H,1-2H3 |
InChI Key |
VNDUEENDOUZECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)C(C)O |
Origin of Product |
United States |
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